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Compound of Interest

N,N-Dimethyl-indolin-2-
Compound Name:
carboxamide HCI

Cat. No.: B8179131

Get Quote

\ J

CAS: 1400928-14-4 Formula:

(HCI Salt) Molecular Weight: 226.70 g/mol (Salt) | ~190.24 g/mol (Free Base) Class:
Constrained Proline Isostere / Peptidomimetic Scaffold

Introduction & Strategic Significance

N,N-Dimethyl-indoline-2-carboxamide is a bicyclic secondary amine used primarily as a
constrained proline mimetic in medicinal chemistry. Unlike its unsaturated counterpart (indole-
2-carboxamide), the indoline scaffold contains a saturated C2-C3 bond, creating a chiral center
at C2.

Why Characterize This Compound?

» Conformational Control: As a proline isostere, it restricts peptide backbone flexibility.
Uniquely, indoline-2-carboxamides often favor the cis-amide bond conformation in peptides,
opposite to the trans-preference of natural proline.[1]

» Drug Stability: The indoline nitrogen is susceptible to oxidation (reverting to the aromatic
indole). Rigorous characterization must quantify this specific degradant.
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o Stereochemical Purity: The biological activity of peptidomimetics is strictly dependent on the
enantiomer (typically the (

)-isomer, mimicking L-proline).

Physicochemical Profiling

Before instrumental analysis, establish the fundamental physical baseline.

Property Value / Observation Technical Insight

White to off-white crystalline Yellowing indicates oxidation to
Appearance . .

solid the indole form.

The HCI salt confers water
Solubility High in Water, MeOH, DMSO solubility; the free base is
lipophilic.

Handle in desiccated
Hygroscopicity Moderate environments; water uptake

can shift NMR chemical shifts.

Significantly more basic than
] indole (pKa -2) but less than

pKa (Calc.) ~3.5 - 4.5 (Indoline N) o
pyrrolidine (pKa ~11) due to

phenyl ring conjugation.

Structural Elucidation (The Core)

This section details the expected spectral fingerprints required to confirm identity and
distinguish the molecule from its primary impurity, the indole analog.

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the saturation of the C2-C3 bond and the integrity of the amide.

H NMR (400 MHz, DMSO-

) - Diagnostic Signals
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Position

(ppm)

Multiplicity

Integral

Mechanistic
Explanation

N-H (Indoline)

6.0 - 7.5*

Broad Singlet

1H

Variable.
Downfield shift if
protonated (HCI
salt). Disappears
with

shake.

Ar-H (Benzene)

6.5-7.2

Multiplets

4H

Typical aromatic
pattern for the
fused benzene

ring.

C2-H

4.8-53

ddort

1H

Critical: This
signal proves the
indoline
structure. In
indole, this
position is

quaternary (

)-

C3-H

29-35

Multiplets

2H

Diastereotopic
protons.
Distinctive for the

saturated ring.

N-Me

29-31

Singlets

6H

Two distinct
singlets often
appear due to
restricted rotation
of the amide

bond (rotamers).

© 2026 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8179131?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Expert Note: If you observe a sharp singlet around

7.0-7.5 ppm that does not exchange with

and loss of the C2/C3 aliphatic signals, your sample has oxidized to the indole.

C NMR - Key Shifts
e Carbonyl (C=0): ~170 ppm.

e C2 (Chiral Center): ~60 ppm (Aliphatic, distinctive).
¢ C3 (Methylene): ~30-35 ppm.
e Aromatic Carbons: 110-150 ppm.
Mass Spectrometry (HRMS)[2]
 lonization: ESI+ (Electrospray lonization).
e Target lon:
=191.118 (Free base).
o Fragmentation: Look for loss of the dimethylamine group (
) or the tropylium-like rearrangement typical of benzyl-like systems.
Purity & Impurity Profiling
HPLC Method (Reverse Phase)

This method separates the target indoline from the oxidized indole impurity and synthetic
precursors.
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e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).

o Mobile Phase A: 0.1% TFA in Water (Acidic pH prevents tailing of the amine).
e Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 95% B over 15 minutes.

e Detection: UV at 254 nm (aromatic) and 210 nm (amide).

e Retention Logic: The Indole impurity is more planar and aromatic, typically eluting later than
the Indoline.

Chiral Purity (Enantiomeric Excess)

Since C2 is a chiral center, determining the enantiomeric ratio (e.g.,

VS
) is mandatory.

e Column: Chiralpak 1G or AD-H (Immobilized amylose derivatives).

o Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1). Note: DEA is needed to
sharpen the peak of the free amine.

o Flow Rate: 1.0 mL/min.

o Expectation: Enantiomers should resolve with

Stability & Handling (Expert Insights)

The primary instability risk for indoline-2-carboxamides is oxidative dehydrogenation.

Stress Testing Protocol
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e Oxidation: Treat with 3%

for 2 hours. Analyze by LC-MS. Expect formation of N,N-dimethyl-indole-2-carboxamide (

)

o Racemization: Reflux in basic conditions (0.1 N NaOH). The C2 proton is acidic alpha to the
carbonyl. Check Chiral HPLC.

e Storage: Store at -20°C under Argon. The HCI salt is significantly more stable to oxidation
than the free base.

Visualization: Characterization Workflow

The following diagram outlines the logical flow for validating this compound, highlighting the
critical decision points for impurities.
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Raw Sample

(CAS 1400928-14-4)

Visual Inspection
(White Solid?)

l

Solubility Check
(Water/DMSO)

:

1H NMR Analysis
(DMSO-d6)

Check C2-H Signal
(Aliphatic 4.8-5.3 ppm?)

No (Aromatic only)

FAIL: Oxidized to Indole

Al LY (Aromatic Signal Only)

Chiral HPLC
(Determine ee%)

Identity Confirmed
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Caption: Logical workflow for validating Indoline-2-carboxamide, emphasizing the detection of
the oxidized indole impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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